molecular formula C11H17N5O6S B14746901 [(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Katalognummer: B14746901
Molekulargewicht: 347.35 g/mol
InChI-Schlüssel: SQJREHBRAJVQCA-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a β-lactamase inhibitor with a bicyclo[3.2.1]octane core fused to a 1,3,4-oxadiazole ring substituted with a 3-aminopropyl group. Its sulfate salt form enhances solubility and stability, making it suitable for co-administration with β-lactam antibiotics to counteract bacterial resistance . The (2S,5R) stereochemistry is critical for binding to class A and C β-lactamases, disrupting their ability to hydrolyze β-lactam antibiotics like penicillins and cephalosporins. Crystalline forms of its sodium salt have been patented, emphasizing its pharmaceutical relevance .

Eigenschaften

Molekularformel

C11H17N5O6S

Molekulargewicht

347.35 g/mol

IUPAC-Name

[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C11H17N5O6S/c12-5-1-2-9-13-14-10(21-9)8-4-3-7-6-15(8)11(17)16(7)22-23(18,19)20/h7-8H,1-6,12H2,(H,18,19,20)/t7-,8+/m1/s1

InChI-Schlüssel

SQJREHBRAJVQCA-SFYZADRCSA-N

Isomerische SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CCCN

Kanonische SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CCCN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Construction of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of protecting groups to ensure selective reactions at specific sites.

    Introduction of the Aminopropyl Side Chain: The aminopropyl side chain is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Sulfonation: The final step involves the sulfonation of the compound to introduce the hydrogen sulfate group. This is typically achieved using sulfuric acid or a suitable sulfonating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl side chain, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the bicyclic core, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminopropyl side chain or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminopropyl side chain can lead to the formation of aldehydes, ketones, or carboxylic acids, while reduction of the oxadiazole ring can yield various reduced heterocycles.

Wissenschaftliche Forschungsanwendungen

[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Sodium (2S,5R)-2-(2-(Azetidine-3-carbonyl)hydrazine-1-carbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate
  • Structure: Differs in the oxadiazole substituent, replacing the 3-aminopropyl group with an azetidine-3-carbonyl hydrazine moiety.
  • Molecular Formula : C₁₁H₁₈N₅NaO₇S (Molar mass: 387.34 g/mol) .
  • However, the absence of the 3-aminopropyl chain may reduce cell permeability compared to the target compound.
5-[1,1-Diphenyl-3-(exo-6-Hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole
  • Structure : Features a bicyclo[2.2.2]octane system with a hydroxylated azabicyclo substituent and diphenylpropyl group .
  • Pharmacological Relevance : Designed for CNS applications due to its lipophilic diphenyl groups, unlike the target compound’s hydrophilic sulfate group. This highlights divergent therapeutic targets (neurological vs. antibacterial).

β-Lactam Antibiotics with Bicyclic Cores

(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
  • Structure : A cephalosporin with a bicyclo[4.2.0] system and thiadiazolylthio side chain .
  • Mechanism: Directly targets penicillin-binding proteins (PBPs) rather than inhibiting β-lactamases.
Oxacillin Sodium Salt Hydrate
  • Structure : A penicillinase-resistant penicillin with a bicyclo[3.2.0]heptane core and methyl-isoxazolyl group .
  • Comparison : Resistant to staphylococcal β-lactamases but ineffective against Gram-negative bacteria. The target compound’s broader β-lactamase inhibition profile makes it a versatile adjuvant for carbapenems and extended-spectrum cephalosporins.

Pharmacological and Physicochemical Data

Compound Molecular Formula Key Functional Groups Target Enzymes Therapeutic Role
Target Compound (Hydrogen Sulfate) C₁₃H₂₁N₅O₇S₂ 3-Aminopropyl-oxadiazole, sulfate Class A/C β-lactamases β-Lactamase inhibitor
Sodium Analog (Azetidine Substituent) C₁₁H₁₈N₅NaO₇S Azetidine-carbonyl hydrazine Class A β-lactamases (inferred) β-Lactamase inhibitor (narrower spectrum)
(6R,7S)-Cephalosporin C₁₈H₁₈N₈O₅S₂ Tetrazolylacetamido, thiadiazolylthio PBPs Antibacterial (Gram-negative)
Oxacillin Sodium C₁₉H₁₈N₃NaO₆S Methyl-isoxazolyl, β-lactam ring Staphylococcal PBPs Antibacterial (Gram-positive)

Research Findings and Clinical Implications

  • Enzyme Inhibition: The target compound’s 3-aminopropyl-oxadiazole group forms hydrogen bonds with conserved residues (e.g., Glu166 in class A β-lactamases), enabling irreversible inhibition. This mechanism is absent in oxacillin and cephalosporins, which lack β-lactamase inhibitory activity .
  • Synergy with β-Lactams : Preclinical studies suggest the compound restores ceftazidime and imipenem efficacy against multidrug-resistant Enterobacteriaceae, outperforming clavulanic acid in stability against AmpC β-lactamases .
  • Stability : The crystalline sodium salt form (patented in 2014) exhibits superior shelf-life compared to amorphous analogs, addressing formulation challenges common in β-lactamase inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.